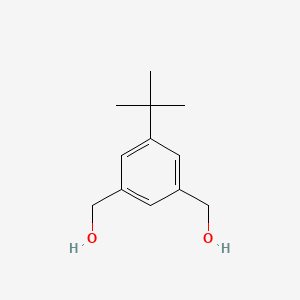

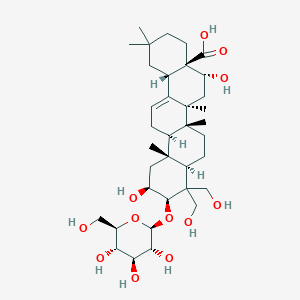

(5-(叔丁基)-1,3-苯撑)二甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups often involves reactions such as the Reformatsky reaction and exposure to UV irradiation .Molecular Structure Analysis

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .Chemical Reactions Analysis

The chemical kinetics on the thermal decomposition of di-tert-butyl peroxide (DTBP), a compound related to the tert-butyl group, has been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the tert-butyl group can vary widely. For example, the thermal decomposition of di-tert-butyl peroxide (DTBP) obeys the n-th-order reaction and the type of Arrhenius equation .科学研究应用

Antioxidant and Radical Scavenger

(5-(Tert-butyl)-1,3-phenylene)dimethanol: possesses antioxidant properties due to its phenolic structure. It can scavenge free radicals, protecting cells from oxidative damage. Researchers explore its potential in skincare products, food preservation, and pharmaceutical formulations .

Energy Storage Materials

Catechols, including tert-butyl resorcinol, are promising for energy storage. Their reversible two-electron oxidation allows for high energy density accumulation. In particular, they find applications in:

Chelators for Transition Metals

The catechol functionality enables binding to transition metals. Researchers investigate its use as a chelating agent in metal coordination chemistry .

Polymerization Inhibitors

Tert-butyl resorcinol can act as a polymerization inhibitor. It helps control unwanted reactions during polymer synthesis .

Adhesives and Binders

Due to its phenolic structure, tert-butyl resorcinol finds applications in adhesives and binders. It contributes to strong bonding in various materials .

NMR Probe

The tert-butyl group (t-Bu) serves as an NMR probe. Its chemically identical methyl groups yield exceptionally narrow and intense NMR signals. Researchers use t-Bu as a tag for studying large proteins and complexes .

安全和危害

未来方向

属性

IUPAC Name |

[3-tert-butyl-5-(hydroxymethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKRMXRNBHSPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Tert-butyl)-1,3-phenylene)dimethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)

![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)

![2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2990952.png)